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Compound of Interest

Compound Name: 1-Methyl-4-phenylpiperidin-4-ol

Cat. No.: B018569 Get Quote

An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Methyl-4-
phenylpiperidin-4-ol

This guide provides a comprehensive overview of the analytical methodologies for the

structural elucidation and characterization of 1-Methyl-4-phenylpiperidin-4-ol. The intended

audience includes researchers, scientists, and professionals in the field of drug development

and chemical synthesis.

Chemical and Physical Properties
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a piperidine derivative. It serves as a

key intermediate in the synthesis of various compounds, including the opioid analgesic

Pethidine (Meperidine)[1]. Accurate characterization is crucial for its use in further chemical

synthesis.

A summary of its key physical and chemical properties is presented below.
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Property Value Source

Molecular Formula C₁₂H₁₇NO PubChem[2]

Molecular Weight 191.27 g/mol PubChem[2]

Monoisotopic Mass 191.131014166 Da PubChem[2]

CAS Number 4972-68-3 PubChem[2]

IUPAC Name 1-methyl-4-phenylpiperidin-4-ol PubChem[2]

Predicted XlogP 1.4 PubChem[2]

Synthesis of 1-Methyl-4-phenylpiperidin-4-ol
The synthesis of 1-Methyl-4-phenylpiperidin-4-ol can be achieved through various synthetic

routes. A common method involves the Grignard reaction between N-methyl-4-piperidone and

a phenylmagnesium halide (e.g., phenylmagnesium bromide). This reaction forms the core

structure of the target molecule.
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Caption: Synthesis workflow for 1-Methyl-4-phenylpiperidin-4-ol.

Structural Elucidation Workflow
The comprehensive characterization of 1-Methyl-4-phenylpiperidin-4-ol involves a

combination of spectroscopic techniques to confirm its structure, purity, and functional groups.
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Caption: Overall workflow for the structural elucidation of the target compound.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of

organic molecules by providing detailed information about the carbon-hydrogen framework[3].

Expected Spectral Data:
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Technique Assignment
Expected Chemical
Shift (δ, ppm)

Notes

¹H NMR
Aromatic Protons

(Phenyl)
7.20 - 7.50 (m, 5H)

Multiplet due to

protons on the phenyl

ring[3].

Piperidine Protons

(CH₂)
1.60 - 2.20 (m, 4H)

Complex multiplets for

axial and equatorial

protons adjacent to

C4[3].

Piperidine Protons

(CH₂)
2.80 - 3.20 (m, 4H)

Protons adjacent to

the nitrogen atom[3].

Methyl Proton (N-CH₃) ~2.30 (s, 3H)

A singlet for the

methyl group attached

to the nitrogen.

Hydroxyl Proton (OH) Variable (s, 1H)

A broad singlet,

whose position is

dependent on

concentration and

solvent. Can be

confirmed by D₂O

exchange[3].

¹³C NMR
Phenyl Carbons (C-

Ar)
125 - 150

Multiple signals for the

aromatic carbons.

Piperidine Carbon (C-

OH)
~70

Quaternary carbon

attached to the

hydroxyl and phenyl

groups.

Piperidine Carbons

(CH₂)
40 - 60

Carbons adjacent to

the nitrogen atom.

Methyl Carbon (N-

CH₃)
~46

Carbon of the N-

methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_Comprehensive_Analytical_Characterization_of_4_Phenylethynyl_piperidin_4_ol.pdf
https://www.benchchem.com/pdf/Application_Note_Comprehensive_Analytical_Characterization_of_4_Phenylethynyl_piperidin_4_ol.pdf
https://www.benchchem.com/pdf/Application_Note_Comprehensive_Analytical_Characterization_of_4_Phenylethynyl_piperidin_4_ol.pdf
https://www.benchchem.com/pdf/Application_Note_Comprehensive_Analytical_Characterization_of_4_Phenylethynyl_piperidin_4_ol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4-phenylpiperidin-4-ol in
about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube[3].

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm) if required for precise chemical shift calibration[3].

Instrument Parameters (400 MHz Spectrometer Example):

¹H NMR:

Pulse Program: Standard single pulse (zg30)[3].

Spectral Width: -2 to 12 ppm[3].

Acquisition Time: ~3-4 seconds[3].

Relaxation Delay: 1-2 seconds[3].

Number of Scans: 16-64, adjusted based on sample concentration[3].

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)[3].

Spectral Width: -10 to 220 ppm[3].

Relaxation Delay: 2-5 seconds[3].

Number of Scans: ≥1024, adjusted for sample concentration[3].

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections. Calibrate the spectrum using the residual solvent

peak or TMS[3].

Infrared (IR) Spectroscopy
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FTIR spectroscopy is used to identify the characteristic functional groups present in the

molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type

3600 - 3200 O-H (Alcohol) Stretching (Broad)

3080 - 3010 C-H (Aromatic) Stretching

2950 - 2850 C-H (Aliphatic) Stretching

~2800 C-H (N-CH₃) Stretching

1600, 1450 C=C (Aromatic) Stretching

1200 - 1000 C-O (Alcohol) Stretching

1150 - 1050 C-N (Amine) Stretching

Experimental Protocol: FTIR Analysis (ATR)

Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a

small amount of the solid 1-Methyl-4-phenylpiperidin-4-ol sample directly onto the ATR

crystal and apply pressure to ensure good contact[3].

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹[3].

Resolution: 4 cm⁻¹[3].

Number of Scans: 16-32[3].

Data Collection: Collect a background spectrum of the empty ATR crystal, followed by the

sample spectrum[3]. The final spectrum is presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight of the compound and to

obtain information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

Parameter Value Notes

Molecular Ion [M]⁺ m/z 191.13
Corresponds to the molecular

weight.

[M+H]⁺ Adduct m/z 192.13829
Protonated molecule,

commonly observed in ESI[4].

[M+Na]⁺ Adduct m/z 214.12023
Sodiated molecule, also

common in ESI[4].

[M+H-H₂O]⁺ Fragment m/z 174.12827

Loss of water from the

protonated molecule,

characteristic of alcohols[4].

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a

constant flow rate.

Instrument Parameters:

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺

adducts.

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular

weight (e.g., m/z 50-500).

Source Parameters: Optimize parameters like capillary voltage, cone voltage, and

desolvation gas temperature and flow to achieve a stable signal.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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